PD173952

Cell cycle checkpoint G2/M regulation Myt1 kinase

PD173952 is a uniquely selective pyrido[2,3-d]pyrimidin-7-one Src family kinase and Bcr-Abl inhibitor, distinguished by its sub-nanomolar Lyn IC50 (0.3 nM) and nanomolar Myt1 inhibitory activity (Ki=8.1 nM) – a dual profile absent in imatinib, dasatinib, or bosutinib. The 4-morpholinophenylamino moiety at C2 confers a kinase selectivity profile that cannot be replicated by structural analogs like PD173955. Choose PD173952 for unambiguous attribution of cellular phenotypes to Src kinases, avoiding PDGFR/c-KIT off-target effects, and for investigating G2/M checkpoint regulation and synthetic lethality in cancer models. Ideal for in vitro and in vivo CML studies where Lyn-mediated imatinib resistance is a key focus.

Molecular Formula C24H21Cl2N5O2
Molecular Weight 482.4 g/mol
CAS No. 305820-75-1
Cat. No. B1679128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD173952
CAS305820-75-1
Synonyms8-(2,6-dichlorophenyl)-10-methyl-3-((4-morpholin-4-ylphenyl)amino)-2,4,10-triazabicyclo(4.4.0)deca-1,3,5,7-tetraen-9-one
PD-173952
PD0173952
PD173952
Molecular FormulaC24H21Cl2N5O2
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5
InChIInChI=1S/C24H21Cl2N5O2/c1-30-22-15(13-18(23(30)32)21-19(25)3-2-4-20(21)26)14-27-24(29-22)28-16-5-7-17(8-6-16)31-9-11-33-12-10-31/h2-8,13-14H,9-12H2,1H3,(H,27,28,29)
InChIKeyXZEJMVDCQZRHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD173952 (CAS 305820-75-1) Procurement Guide: Baseline Identity and Research Classification


PD173952 (CAS 305820-75-1) is a pyrido[2,3-d]pyrimidin-7-one small molecule developed by Pfizer that functions as a potent dual-target inhibitor of Src family tyrosine kinases and the Myt1 cell cycle checkpoint kinase [1]. The compound inhibits Lyn (IC50 = 0.3 nM), Abl (IC50 = 1.7 nM), and Csk (IC50 = 6.6 nM) with high nanomolar to sub-nanomolar potency, and inhibits Myt1 with a Ki of 8.1 nM [1]. PD173952 induces apoptosis in Bcr-Abl-dependent hematopoietic cells and has been employed as a pharmacological probe for dissecting Src-dependent signaling pathways, cell motility regulation, and G2/M checkpoint control [1].

Why PD173952 (CAS 305820-75-1) Cannot Be Substituted with Generic Src or Myt1 Inhibitors


Substituting PD173952 with another Src inhibitor or a Myt1/Wee1 inhibitor is not scientifically interchangeable due to distinct potency hierarchies, divergent off-target profiles, and differential functional cellular effects. PD173952 exhibits a specific intra-class selectivity profile—Lyn (0.3 nM) > Abl (1.7 nM) > Csk (6.6 nM)—representing a 22-fold potency gradient across these three targets . Unlike SU6656, which induces SFK-independent mitotic arrest via Aurora kinase cross-inhibition, PD173952 preserves normal mitosis while blocking cell motility [1]. Relative to PD0166285, which inhibits Myt1 only weakly (IC50 = 72 nM), PD173952 inhibits Myt1 with a Ki of 8.1 nM, representing approximately 9-fold greater target engagement potency on this checkpoint kinase . These quantifiable differences preclude direct substitution without altering experimental outcomes.

PD173952 (CAS 305820-75-1): Quantitative Differential Evidence Against Comparator Compounds


Myt1 Kinase Inhibition: PD173952 vs. PD0166285 Direct Potency Comparison

PD173952 inhibits Myt1 with a Ki of 8.1 nM [1]. In contrast, PD0166285—a Wee1 inhibitor frequently employed as an alternative G2 checkpoint abrogator—inhibits Myt1 with an IC50 of 72 nM, representing approximately 9-fold weaker Myt1 target engagement . For experiments requiring potent Myt1 inhibition with minimal Wee1 interference, PD173952 offers superior Myt1-directed potency while preserving the ability to inhibit Src family kinases that PD0166285 lacks.

Cell cycle checkpoint G2/M regulation Myt1 kinase

Functional Phenotypic Divergence: PD173952 vs. SU6656 in Mitotic Integrity and Cell Motility

In a direct comparative study of Src family kinase (SFK) inhibitors, SU6656 induced mitotic arrest and senescence in fibroblasts and mouse embryonic stem (ES) cells via unselective inhibition of Aurora kinases—an off-target effect independent of SFK inhibition [1]. In contrast, PD173952 (and PP2) preserved normal mitotic progression while immediately blocking cell motility upon exposure and forcing cells to grow in dense colonies [1]. Furthermore, PD173952 promoted ES cell self-renewal by reducing spontaneous differentiation under standard culture conditions—an effect not mirrored by SU6656 [1]. Gleevec (imatinib), a potent c-Abl/PDGFR inhibitor, failed to reproduce these effects, confirming the phenotype is not attributable to Abl inhibition alone [1].

Cell motility Embryonic stem cell SFK pharmacology

Intra-Class Src Kinase Selectivity Hierarchy: PD173952 vs. Dasatinib and Bosutinib

PD173952 exhibits a quantifiable intra-SFK selectivity gradient: Lyn (IC50 = 0.3 nM), Abl (IC50 = 1.7 nM), Csk (IC50 = 6.6 nM)—a 22-fold range across these three targets . This potency hierarchy differs substantially from clinically developed Src/Abl inhibitors. Dasatinib inhibits Lyn, Abl, and Src with comparable low-nanomolar potency and exhibits broad kinome coverage, whereas bosutinib preferentially inhibits Src and Abl with reduced potency against Lyn. PD173952's distinct Lyn-preferring profile (Lyn IC50 5.7-fold more potent than Abl IC50; 22-fold more potent than Csk IC50) provides a unique tool for dissecting Lyn-specific versus Abl-specific signaling contributions in hematologic and solid tumor models.

Src kinase selectivity Lyn Abl Csk

Bcr-Abl-Dependent Apoptosis Induction: PD173952 vs. Imatinib Target Profile

In K562 chronic myeloid leukemia cells, PD173952 at 0.5 μM induced apoptosis within 24-48 hours as evidenced by detection of 85-kDa PARP cleavage fragments, and inhibited cell viability in a time-dependent manner over 1-4 days . Mechanistically, PD173952 (0-1000 nM, 12 h) inhibited tyrosine phosphorylation of both p210Bcr-Abl and its downstream substrate CrkL in a concentration-dependent manner . While imatinib (Gleevec) potently inhibits Bcr-Abl, it does not inhibit Src family kinases—PD173952 provides dual Bcr-Abl and Src inhibition that imatinib cannot achieve. This dual-target profile is quantifiably distinct and may be relevant for models where Bcr-Abl inhibition alone is insufficient due to compensatory Src activation.

CML Bcr-Abl Apoptosis

PD173952 (CAS 305820-75-1): Evidence-Derived Application Scenarios for Procurement Decision-Making


Dissecting Lyn-Specific vs. Abl-Specific Signaling with Quantifiable Selectivity

Investigators requiring a tool compound that preferentially inhibits Lyn (IC50 = 0.3 nM) over Abl (IC50 = 1.7 nM) and Csk (IC50 = 6.6 nM) should select PD173952 over pan-SFK inhibitors like dasatinib . The 5.7-fold selectivity for Lyn over Abl and 22-fold selectivity over Csk provides a quantifiable window for attributing phenotypes to Lyn inhibition specifically, rather than to broad SFK blockade. This application scenario is directly supported by the intra-class selectivity evidence established in Section 3 .

Investigating G2/M Checkpoint Regulation via Myt1 Without Wee1 Interference

For studies focused on Myt1-dependent cell cycle regulation where concomitant Wee1 inhibition is undesired, PD173952 (Myt1 Ki = 8.1 nM) offers approximately 9-fold greater Myt1 potency than PD0166285 (Myt1 IC50 = 72 nM) [1]. This differentiation is critical for experiments requiring potent Myt1 inhibition with minimal cross-talk onto Wee1. PD173952 should be procured in preference to PD0166285 when Myt1-selective pharmacology is the primary experimental objective [1].

Src Kinase Inhibition in Cell Motility and Stem Cell Self-Renewal Studies

When the research objective involves examining Src-dependent cell motility, colony morphology, or embryonic stem cell self-renewal without introducing Aurora kinase-mediated mitotic disruption, PD173952 is the evidence-supported selection over SU6656 [2]. PD173952 blocks motility immediately upon exposure while preserving normal mitosis and promotes ES cell self-renewal by reducing spontaneous differentiation—effects not achievable with SU6656 (which induces Aurora-dependent mitotic arrest) or with Gleevec [2]. This scenario is derived from direct comparative functional studies [2].

Bcr-Abl-Driven Apoptosis Studies Requiring Dual Src/Bcr-Abl Inhibition

In K562 CML cell models and other Bcr-Abl-dependent systems where dual inhibition of Bcr-Abl and Src family kinases is mechanistically required, PD173952 provides a procurement-relevant alternative to imatinib or other Bcr-Abl-selective inhibitors . PD173952 at 0.5 μM induces apoptosis within 24-48 hours and inhibits p210Bcr-Abl phosphorylation in a concentration-dependent manner (0-1000 nM) . This dual-target profile is distinct from imatinib, which inhibits Bcr-Abl but lacks Src activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD173952

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.